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Compound of Interest

Compound Name: Cdk12-IN-7

Cat. No.: B15586358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cdk12-IN-7 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a critical regulator of

transcriptional elongation and a key factor in the DNA damage response (DDR). This technical

guide provides a comprehensive overview of the known chemical and biological properties of

Cdk12-IN-7. It includes a summary of its inhibitory and anti-proliferative activities, detailed

experimental protocols for its characterization, and a discussion of its mechanism of action.

This document is intended to serve as a valuable resource for researchers in oncology, cell

biology, and drug discovery who are investigating the therapeutic potential of CDK12 inhibition.

Chemical Properties and Data
Cdk12-IN-7 is a small molecule inhibitor with a complex heterocyclic structure. Its fundamental

chemical identifiers and properties are summarized in the table below for easy reference.
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Property Value

Molecular Formula C₃₂H₃₂F₃N₉O₄

Molecular Weight 687.65 g/mol

CAS Number 3033863-94-1[1][2]

SMILES

CN1C=C2N(C=C3C(N2)=NC(N(C(NCC4=CC=C

C=C4)=O)[C@@H]5CC--INVALID-LINK--

CC5)=CC3)C=C1=O[2]

Solubility Soluble in DMSO[3][4]

Storage
Store powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 1 year.[5]

Biological Activity
Cdk12-IN-7 demonstrates potent and selective inhibitory activity against CDK12 and exhibits

anti-proliferative effects in cancer cell lines.

Kinase Inhibition
Cdk12-IN-7 is a dual inhibitor of CDK12 and, to a lesser extent, CDK2. The half-maximal

inhibitory concentrations (IC₅₀) are presented below.

Target Kinase IC₅₀ (nM)

CDK12 42[1][2]

CDK2 196[1][2]

Anti-proliferative Activity
The compound has been shown to inhibit the proliferation of the A2780 ovarian cancer cell line.

Cell Line IC₅₀ (nM)

A2780 429[1]
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Mechanism of Action
The primary mechanism of action for CDK12 inhibitors like Cdk12-IN-7 involves the modulation

of RNA Polymerase II (Pol II) function. CDK12, in complex with its partner Cyclin K,

phosphorylates the C-terminal domain (CTD) of Pol II. This phosphorylation is a critical step for

the transition from transcription initiation to productive elongation, particularly for long and

complex genes, including many essential genes in the DNA damage response (DDR) pathway

such as BRCA1, ATM, and ATR.

By inhibiting the kinase activity of CDK12, Cdk12-IN-7 prevents the phosphorylation of the Pol

II CTD. This leads to premature termination of transcription for a specific subset of genes,

resulting in the downregulation of key DDR proteins. The impairment of the DDR machinery

sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors

with pre-existing DNA repair defects.
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Experimental Protocols
The following are detailed protocols representative of the methods used to characterize the

biological activity of Cdk12-IN-7.

In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the IC₅₀ of an inhibitor against

CDK12/Cyclin K using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant human CDK12/Cyclin K complex

Kinase substrate (e.g., a peptide derived from the Pol II CTD)

ATP

Dithiothreitol (DTT)

Kinase assay buffer (e.g., HEPES, MgCl₂, BSA)

Cdk12-IN-7

DMSO (for compound dilution)

Kinase-Glo™ Max reagent

White, opaque 96-well plates

Luminometer

Procedure:

Prepare Kinase Assay Buffer: Prepare a 1x kinase assay buffer containing DTT.

Compound Dilution: Prepare a serial dilution of Cdk12-IN-7 in DMSO. A common starting

concentration is 10 mM, which is then serially diluted to achieve the desired final
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concentrations in the assay. The final DMSO concentration in the assay should be kept

constant and typically below 1%.

Master Mix Preparation: Prepare a master mix containing the 1x kinase assay buffer, ATP,

and the kinase substrate at their final desired concentrations.

Assay Plate Setup:

Add the master mix to all wells of a 96-well plate.

Add the diluted Cdk12-IN-7 to the "Test Inhibitor" wells.

Add DMSO (vehicle control) to the "Positive Control" (maximum activity) and "Blank" (no

enzyme) wells.

Enzyme Addition: Dilute the CDK12/Cyclin K enzyme to the desired concentration in 1x

kinase assay buffer.

Initiate Reaction: Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

Add an equal volume of 1x kinase assay buffer without the enzyme to the "Blank" wells.

Incubation: Incubate the plate at 30°C for a specified time, typically 60-90 minutes.[6]

Detection:

Allow the plate and the Kinase-Glo™ Max reagent to equilibrate to room temperature.

Add the Kinase-Glo™ Max reagent to each well.

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to

stabilize.

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is

inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

Data Analysis: Calculate the percent inhibition for each concentration of Cdk12-IN-7 relative

to the positive and blank controls. Plot the percent inhibition against the logarithm of the
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inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value.

Workflow for In Vitro Kinase Assay

Start

Prepare Reagents
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In Vitro Kinase Assay Workflow

Cell Proliferation Assay (A2780 Cells)
This protocol describes a common method for determining the anti-proliferative IC₅₀ of Cdk12-
IN-7 in the A2780 ovarian cancer cell line using a colorimetric assay such as the MTT or MTS

assay.

Materials:

A2780 ovarian cancer cell line

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

Cdk12-IN-7

DMSO

96-well clear-bottom cell culture plates

MTT or MTS reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count A2780 cells.

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000

cells per well) in complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell

attachment.
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Compound Treatment:

Prepare a serial dilution of Cdk12-IN-7 in complete culture medium from a concentrated

DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is

non-toxic to the cells (typically ≤ 0.5%).

Remove the medium from the wells and replace it with the medium containing the various

concentrations of Cdk12-IN-7. Include vehicle control (DMSO) wells.

Incubation: Incubate the plate for a specified period, typically 72 hours, to allow for effects on

cell proliferation.

Cell Viability Measurement (MTT Assay Example):

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable

cells with active metabolism will convert the MTT into a purple formazan product.

Add the solubilization solution to each well to dissolve the formazan crystals.

Incubate for a further 1-2 hours, or until the crystals are fully dissolved.

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank (medium only) wells from all other readings.

Calculate the percentage of cell viability for each treatment concentration relative to the

vehicle control.

Plot the percentage of cell viability against the logarithm of the Cdk12-IN-7 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Workflow for Cell Proliferation Assay
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Synthesis
A detailed, publicly available, step-by-step synthesis protocol for Cdk12-IN-7 is not readily

found in the surveyed literature. The synthesis of such complex heterocyclic molecules typically

involves multi-step organic chemistry procedures. Researchers interested in obtaining Cdk12-
IN-7 are advised to procure it from commercial chemical suppliers or to consult specialized

medicinal chemistry literature for the synthesis of analogous compounds.

Stability and Storage
For optimal long-term stability, Cdk12-IN-7 should be stored as a solid at -20°C.[5] Stock

solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at

-80°C for up to one year.[5] Comprehensive studies on the stability of Cdk12-IN-7 under

various conditions such as different pH values, temperatures, and light exposure are not widely

published. It is recommended to protect the compound and its solutions from light and to use

freshly prepared dilutions for experiments whenever possible.

Conclusion
Cdk12-IN-7 is a valuable research tool for investigating the biological functions of CDK12 and

the therapeutic potential of its inhibition. Its potent and selective activity against CDK12,

coupled with its demonstrated anti-proliferative effects, makes it a compound of significant

interest in the field of oncology. This technical guide provides a foundational understanding of

its chemical and biological properties and offers detailed experimental protocols to aid in its

further investigation. Future research will likely focus on elucidating its in vivo efficacy,

pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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